![molecular formula C10H10ClF3N2 B2481355 (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine CAS No. 338978-12-4](/img/structure/B2481355.png)
(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylated enamines like "(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine" typically involves condensation reactions between trifluoromethylated pyridine derivatives and secondary amines. One example is the reaction of trifluoromethylated pyridine with N,N-dimethylethylamine under catalytic conditions, yielding the desired enamine structure. This process may involve intermediate steps depending on the starting materials and specific synthesis goals (Bouillon et al., 1997).
Molecular Structure Analysis
The molecular structure of enamines such as "this compound" is characterized by the presence of a double bond adjacent to a nitrogen atom, which is part of the amine. The trifluoromethyl group and the chloro-substituted pyridine ring contribute to the molecule's electronegativity and overall stability. X-ray crystallography and spectroscopic methods are typically employed to elucidate the precise molecular geometry and confirm the structural attributes of these compounds (Gandhamsetty et al., 2015).
Chemical Reactions and Properties
"this compound" participates in various chemical reactions, leveraging the reactivity of both the enamine functionality and the substituted pyridine ring. It can undergo cycloaddition reactions, participate in nucleophilic substitution due to the electron-withdrawing effect of the trifluoromethyl group, and serve as a precursor for further functionalization. The compound's unique structure allows it to engage in selective chemical transformations, making it valuable for synthetic chemistry applications (Jiménez‐Pulido et al., 2016).
Physical Properties Analysis
The physical properties of "this compound" include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are crucial for handling, storage, and application in chemical processes. The presence of trifluoromethyl and chloro groups significantly influences the compound's polarity, solubility, and thermal stability, making it suitable for a wide range of applications (Pointillart et al., 2009).
Chemical Properties Analysis
The chemical properties of "this compound" are defined by its reactivity patterns, which include electrophilic and nucleophilic sites due to the enamine moiety and the substituted pyridine ring, respectively. The compound exhibits unique reactivity towards various reagents, enabling the synthesis of complex molecules with diverse functionalities. Its chemical behavior is also influenced by the electron-withdrawing effects of the trifluoromethyl group, which can affect the compound's acidity, basicity, and overall reactivity profile (Chernov'yants et al., 2011).
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
One area of application involves the synthesis of pharmaceutical compounds, such as antiplatelet and antithrombotic drugs. For example, the synthesis of (S)-clopidogrel, a thienopyridine-class of antithrombotic and antiplatelet drug, highlights the importance of pyridine derivatives in developing potent medications (Saeed et al., 2017). The review by Saeed et al. summarizes various synthetic methods for (S)-clopidogrel, indicating the critical role of pyridine derivatives in medicinal chemistry.
Chemical Sensing and Environmental Monitoring
Pyridine derivatives are also significant in chemical sensing and environmental monitoring. Research on the spectroscopic properties and biological activities of pyridine derivatives reveals their potential in detecting various species, including ions and neutral molecules, in environmental and biological samples (Abu-Taweel et al., 2022). This suggests that compounds similar to "(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine" could be explored for developing new chemosensors.
Environmental and Health Risks of Chemical Compounds
Another critical area of application involves assessing the environmental and health risks of chemical compounds. Studies on novel fluorinated alternatives to legacy pollutants show the importance of understanding the persistence, bioaccumulation, and toxic properties of such compounds (Wang et al., 2019). Research in this field can help identify safer alternatives and mitigate the adverse effects of harmful substances on the environment and human health.
Mechanism of Action
Target of Action
The primary targets of (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other chemicals with a pyridine ring, it may interact with its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s primary targets and mode of action .
properties
IUPAC Name |
(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2/c1-16(2)4-3-9-8(11)5-7(6-15-9)10(12,13)14/h3-6H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICDEAOTMWXASA-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.